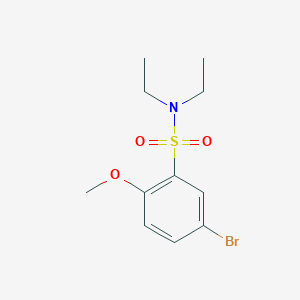

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

説明

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom, a methoxy group, and diethylamine substituents on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide typically involves the following steps:

N,N-Diethylation: The diethylamine group is introduced via a nucleophilic substitution reaction, where diethylamine reacts with the brominated intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include azides, thiocyanates, or secondary amines.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include primary amines or alcohols.

科学的研究の応用

Pharmaceutical Applications

5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting specific biological pathways.

- Key Role in Drug Synthesis : The compound is instrumental in creating active pharmaceutical ingredients (APIs) for therapeutic agents, including those targeting metabolic disorders and cancer. For instance, it has been noted as a precursor for SGLT2 inhibitors, which are currently under investigation for diabetes treatment .

- Anticancer Properties : Research has indicated that derivatives of this compound exhibit significant anticancer activities. For example, compounds based on the 5-bromoindolin-2-one scaffold have shown promising results against various cancer cell lines, demonstrating broad antitumor effects .

Agrochemical Applications

In the agrochemical sector, this compound is utilized for its herbicidal and pesticidal properties.

- Herbicide Development : The compound acts as a building block for synthesizing herbicides that target specific weeds while minimizing damage to crops. Its effectiveness is attributed to its biochemical interactions with plant growth regulators .

- Pesticide Formulations : It is also involved in formulating pesticides, contributing to enhanced efficacy against pests while adhering to safety standards for agricultural use .

Industrial Applications

The compound finds extensive use in various industrial processes, particularly in the production of dyes, pigments, and polymers.

- Dyes and Pigments : this compound is a precursor for synthesizing colorants used in textiles, plastics, and inks. Its ability to form stable intermediates allows for the production of vibrant and long-lasting colors .

- Polymer Production : In polymer chemistry, this compound acts as a catalyst or initiator in polymerization reactions, leading to the formation of new polymer materials used in packaging and construction industries .

Chemical Synthesis and Processing

The synthesis of this compound involves several chemical reactions that can be scaled up for industrial applications.

- Synthesis Pathways : Common methods include the reaction of starting materials such as ammonia and bromine under controlled conditions to yield the desired sulfonamide. This process typically involves purification steps to ensure product quality .

Research and Development

Ongoing research continues to explore new applications and modifications of this compound.

作用機序

The mechanism of action of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the diethylamine group influences the compound’s solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.

類似化合物との比較

Similar Compounds

5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide: Similar structure but with dimethylamine instead of diethylamine.

5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains an ethyl group instead of diethylamine.

5-bromo-N-(2-bromobenzyl)-2-methoxy-N-methylbenzenesulfonamide: Contains a bromobenzyl group and a methylamine group.

Uniqueness

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diethylamine group enhances its solubility and potential interactions with biological targets compared to its dimethyl or ethyl analogs.

生物活性

5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom, diethylamine group, and a methoxy substituent on a benzene ring, contributing to its unique chemical properties. The structure can be represented as follows:

The biological activity of this compound is believed to be influenced by its interaction with various molecular targets. The bromine and methoxy groups enhance binding affinity to specific enzymes or receptors, while the diethylamine group improves solubility and bioavailability. Ongoing research aims to elucidate the precise pathways involved in its action against cancer cells and pathogens.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli. The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus epidermidis | Inhibition observed |

| Escherichia coli | Moderate sensitivity |

| Candida albicans | Effective against yeast |

Anticancer Activity

In terms of anticancer properties, this compound has been evaluated in various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value of approximately 12 µM, suggesting moderate potency. The study also examined the apoptotic markers, indicating that the compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide | 15 | Anticancer |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | 20 | Antimicrobial |

| 5-Bromo-N-(2-bromobenzyl)-2-methoxy-N-methylbenzenesulfonamide | 10 | Dual activity |

特性

IUPAC Name |

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITONLXAEQJJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358257 | |

| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428471-30-1 | |

| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。